5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an amino group and a carboxamide group on the pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of arylhydrazines with β-diketones or β-ketoesters. One common method is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the corresponding pyrazole derivative. This intermediate can then be converted to the carboxamide by reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYCCRXPQPHBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279191 |
Source
|
Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100061-56-1 |
Source
|
Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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